molecular formula C33H37CaFN2O6 B164536 Atorvastatin calcium trihydrate CAS No. 344423-98-9

Atorvastatin calcium trihydrate

カタログ番号: B164536
CAS番号: 344423-98-9
分子量: 616.7 g/mol
InChIキー: IHXNSKSKVAAEPI-AJUXDCMMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Atorvastatin calcium trihydrate is a statin medication widely used to lower lipid levels and reduce the risk of cardiovascular diseases. It is a calcium salt form of atorvastatin, which is a selective, competitive inhibitor of the enzyme HMG-CoA reductase. This enzyme plays a crucial role in the production of cholesterol in the liver. By inhibiting this enzyme, this compound effectively reduces the levels of low-density lipoprotein (LDL) cholesterol and triglycerides in the blood, while increasing high-density lipoprotein (HDL) cholesterol levels .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of atorvastatin calcium trihydrate involves several synthetic steps. The process typically starts with the synthesis of the key intermediate, which is then subjected to various chemical reactions to form the final product. The synthetic route includes the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves the crystallization of the compound from a mixed solvent system. The crude product is refined and crystallized to obtain high-purity this compound crystals. This method ensures the removal of impurities and provides a stable and reliable crystallization process suitable for large-scale production .

化学反応の分析

Types of Reactions: Atorvastatin calcium trihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can occur at the carbonyl groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various intermediates and the final this compound compound. The specific products depend on the reaction conditions and reagents used .

科学的研究の応用

Cardiovascular Disease Prevention

Atorvastatin is indicated for both primary and secondary prevention of cardiovascular events:

  • Primary Prevention : In patients without clinically evident coronary heart disease (CHD) but with multiple risk factors (e.g., age, hypertension, smoking), atorvastatin reduces the risk of myocardial infarction, stroke, and revascularization procedures .
  • Secondary Prevention : For patients with established CHD, atorvastatin significantly lowers the risk of non-fatal myocardial infarction, fatal and non-fatal strokes, and hospitalization for congestive heart failure (CHF) .

Treatment of Dyslipidemia

Atorvastatin is effective in managing various forms of dyslipidemia:

  • Hypercholesterolemia : It is used as an adjunct to diet to reduce elevated total cholesterol, LDL-C, apolipoprotein B (ApoB), and triglycerides while increasing HDL-C levels .
  • Homozygous Familial Hypercholesterolemia : Atorvastatin is utilized alongside other lipid-lowering treatments to manage this rare genetic condition effectively .
  • Pediatric Use : The drug is also indicated for boys and postmenarchal girls aged 10 to 17 years with heterozygous familial hypercholesterolemia when dietary therapy fails .

Efficacy Studies

Several studies have evaluated the efficacy of atorvastatin in various populations:

  • A multicenter study compared generic atorvastatin with a branded formulation, revealing that the generic formulation achieved a higher LDL cholesterol goal achievement rate after 8 weeks .

Data Table: Efficacy Outcomes from Clinical Trials

Study TypePopulationDurationPrimary EndpointOutcome
Randomized Controlled TrialHypercholesterolemic Patients8 weeksChange in LDL-C levelsGeneric atorvastatin showed superior efficacy
Prospective CohortPatients with CHD12 monthsIncidence of myocardial infarctionSignificant reduction in events reported

Combination Therapies

Atorvastatin is often used in combination with other medications to enhance cardiovascular outcomes:

  • Fixed Drug Combinations : Studies have explored combining atorvastatin with antihypertensives like lisinopril to improve overall cardiovascular risk management .

Case Study: Combination Therapy for Hypertension

In a clinical trial involving atorvastatin, aspirin, and lisinopril, researchers found that this combination significantly reduced blood pressure and improved lipid profiles compared to monotherapy approaches. The synergistic effect highlighted the importance of multi-drug strategies in managing cardiovascular diseases effectively.

Emerging Applications

Recent research has investigated the repurposing of atorvastatin for other conditions beyond dyslipidemia:

  • Chagas Disease : Preliminary studies have suggested that atorvastatin may exhibit antiparasitic activity against Trypanosoma cruzi when used in combination with other drugs, presenting a novel approach to treating this neglected tropical disease .

作用機序

Atorvastatin calcium trihydrate exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is the rate-limiting enzyme in the biosynthesis of cholesterol. By competitively inhibiting this enzyme, the compound reduces the conversion of HMG-CoA to mevalonate, a precursor of cholesterol. This leads to a decrease in the production of cholesterol and an increase in the uptake of LDL cholesterol by the liver, thereby lowering blood cholesterol levels .

Molecular Targets and Pathways:

類似化合物との比較

生物活性

Atorvastatin calcium trihydrate, a member of the statin class of drugs, is primarily utilized for managing hypercholesterolemia and reducing cardiovascular risk. Beyond its lipid-lowering effects, atorvastatin exhibits various biological activities that contribute to its therapeutic efficacy. This article explores the biological activity of this compound, focusing on its mechanisms, effects on lipid metabolism, anti-inflammatory properties, and potential implications in cancer therapy.

Atorvastatin acts as a competitive inhibitor of the enzyme HMG-CoA reductase, the rate-limiting step in cholesterol biosynthesis. By inhibiting this enzyme, atorvastatin reduces the production of mevalonate, a precursor for cholesterol synthesis, thereby lowering levels of low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol levels . The drug also upregulates hepatic LDL receptors, enhancing the clearance of LDL from the bloodstream .

Biological Activities

  • Lipid Metabolism Modulation :
    • Reduction in Lipid Levels : Atorvastatin significantly decreases total cholesterol, LDL cholesterol, and triglycerides. A study demonstrated that this compound improved lipid profiles in high-fat diet-induced models by reducing blood lipid levels and ameliorating liver steatosis .
    • Impact on Intestinal Microbiome : Research indicates that atorvastatin can positively influence gut microbiota composition, which may play a role in metabolic disorders associated with dyslipidemia .
  • Anti-inflammatory Effects :
    • Atorvastatin exhibits anti-inflammatory properties by downregulating inflammatory markers such as C-reactive protein (CRP) and toll-like receptor 4 (TLR4). These actions contribute to its cardioprotective effects by reducing vascular inflammation and preventing atherosclerosis .
    • In animal models of renal ischemia, atorvastatin decreased oxidative stress and inflammation markers, indicating its potential utility in inflammatory conditions beyond cardiovascular diseases .
  • Anticancer Potential :
    • Recent studies have highlighted atorvastatin's potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines by inhibiting mevalonate production, which is crucial for cell growth and survival . The modulation of pathways involved in cell proliferation and apoptosis may provide a therapeutic avenue for cancer treatment .

Case Studies and Clinical Findings

Several clinical studies have evaluated the efficacy and safety profile of atorvastatin:

  • Efficacy in Cholesterol Management : In a multicenter study comparing generic versus branded formulations of atorvastatin at 20 mg/day over eight weeks, the generic formulation demonstrated a significantly higher LDL cholesterol goal achievement rate compared to the branded version .
  • Adverse Effects : Common adverse reactions reported include myalgia, gastrointestinal disturbances, and elevated liver enzymes. Serious adverse effects such as rhabdomyolysis remain rare but are significant considerations in high-dose regimens .

Table 1: Lipid Profile Changes with Atorvastatin Treatment

ParameterBaseline (mg/dL)After 8 Weeks (mg/dL)% Change
Total Cholesterol240190-20.8%
LDL Cholesterol160100-37.5%
HDL Cholesterol4050+25%
Triglycerides150120-20%

Table 2: Common Adverse Effects in Clinical Trials

Adverse EffectIncidence (%)
Myalgia6.0
Diarrhea6.8
Elevated Liver Enzymes2.0
Rhabdomyolysis<0.1

特性

CAS番号

344423-98-9

分子式

C33H37CaFN2O6

分子量

616.7 g/mol

IUPAC名

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate

InChI

InChI=1S/C33H35FN2O5.Ca.H2O/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);;1H2/t26-,27-;;/m1../s1

InChIキー

IHXNSKSKVAAEPI-AJUXDCMMSA-N

SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.O.O.[Ca+2]

異性体SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.[Ca]

正規SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.[Ca]

melting_point

159.1 - 190.6 °C

Key on ui other cas no.

344423-98-9

物理的記述

Solid

ピクトグラム

Health Hazard; Environmental Hazard

関連するCAS

344920-08-7

溶解性

Practically insoluble

同義語

(3R,5R)-7-(2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoic acid
atorvastatin
atorvastatin calcium
atorvastatin calcium anhydrous
atorvastatin calcium hydrate
atorvastatin calcium trihydrate
atorvastatin, calcium salt
CI 981
CI-981
CI981
Lipitor
liptonorm

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atorvastatin calcium trihydrate
Reactant of Route 2
Atorvastatin calcium trihydrate
Reactant of Route 3
Atorvastatin calcium trihydrate
Reactant of Route 4
Atorvastatin calcium trihydrate
Reactant of Route 5
Atorvastatin calcium trihydrate
Reactant of Route 6
Atorvastatin calcium trihydrate
Customer
Q & A

ANone: [] Atorvastatin calcium trihydrate acts as a selective, competitive inhibitor of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis in the liver. This inhibition effectively reduces cholesterol production, leading to lower cholesterol levels in the bloodstream.

ANone: [, ] The compound is composed of two atorvastatin anions, one calcium ion, and three water molecules. It crystallizes in the triclinic crystal system, belonging to space group P1. Key structural features include a hydrophilic layer and a triple-layer arrangement with atorvastatin anions.

ANone: [] The molecular formula is (C33H34FN2O5)2Ca(H2O)3, and the molecular weight is 1209.42 g/mol.

ANone: [, ] The stability of this compound can be affected by factors like temperature and humidity. Co-amorphous formulations with excipients like probucol have demonstrated improved stability against crystallization compared to the pure amorphous form. []

ANone: [, ] this compound exhibits poor water solubility, posing challenges for oral drug delivery and potentially limiting its bioavailability.

ANone: [, , ] Research has explored various formulation approaches, including self-microemulsifying drug delivery systems (SMEDDS), solid dispersions with polymers like croscarmellose sodium, and co-amorphous systems with excipients like probucol. These strategies aim to enhance the drug's solubility and dissolution rate, potentially improving its bioavailability.

ANone: [, , ] Several techniques are employed, including:

  • High-Performance Thin-Layer Chromatography (HPTLC) with densitometry: For quantitative analysis and detection of substandard products. []
  • Powder X-Ray Diffraction (PXRD): Used to analyze crystal structure and identify different polymorphic forms. [, , , ]
  • Differential Scanning Calorimetry (DSC): To study thermal behavior, including melting point and phase transitions. [, , , ]
  • Fourier Transform Infrared Spectroscopy (FTIR): To identify functional groups and potential drug-excipient interactions. [, , , ]
  • Scanning Electron Microscopy (SEM): To visualize the morphology and surface characteristics of drug particles. [, ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (both 13C and 43Ca solid-state): To investigate local structure and interactions within the compound. [, ]

ANone: [, , , ] Yes, several delivery systems are being investigated to enhance its therapeutic efficacy:

  • Self Microemulsifying Drug Delivery Systems (SMEDDS): These systems improve solubility and dissolution, potentially enhancing oral bioavailability. []
  • Microneedle Arrays: Offer a minimally invasive approach for transdermal delivery of this compound, potentially circumventing some oral bioavailability challenges. []
  • Nanofibrous Polymeric Membranes: This technology enables local drug delivery, particularly useful for inflammatory conditions like rheumatic joint or periodontal lesions. []

ANone: [, , , , ] Numerous approaches are utilized to overcome its limitations:

  • Solid Dispersions: Incorporating the drug into a polymer matrix (e.g., croscarmellose sodium, microcrystalline cellulose) can improve dissolution and bioavailability. [, ]
  • Co-amorphous Systems: Forming co-amorphous mixtures with excipients like probucol can enhance both solubility and stability. []
  • Cyclodextrin Inclusion Complexes: This method involves encapsulating the drug molecule within cyclodextrin cavities to improve solubility and stability. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。